Product packaging for Detomidine(Cat. No.:CAS No. 76631-46-4)

Detomidine

Cat. No.: B1200515
CAS No.: 76631-46-4
M. Wt: 186.25 g/mol
InChI Key: RHDJRPPFURBGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detomidine is an imidazole derivative and potent α2-adrenergic receptor agonist used primarily in veterinary and pharmacological research . Its core mechanism of action involves the stimulation of central alpha-2 adrenoceptors, which induces a negative feedback response that reduces the release of excitatory neurotransmitters, leading to dose-dependent sedative and analgesic effects . This action is highly specific, with this compound binding at a ratio of 260:1 for alpha-2 versus imidazoline receptor activity . In vitro and in vivo studies demonstrate that its sedative and antinociceptive effects are mediated through this alpha-2 adrenoceptor stimulation . Research applications for this compound are extensive. It serves as a key sedative and analgesic in large animal models, particularly in equine studies for procedures such as standing sedation, hoof care, and dental floating . Its potent analgesic properties are also valuable in models of visceral pain, such as equine colic . Beyond its primary uses, this compound is employed in research to understand cardiovascular effects, drug redistribution, and metabolic pathways, with studies showing its metabolism is similar to methis compound, involving glucuronidation and carboxylic acid formation . Pharmacologically, this compound is characterized by its small molecule structure (C12H14N2) and is typically used in the salt form as this compound hydrochloride . It can be administered via intravenous, intramuscular, or oral transmucosal routes, with the sublingual gel formulation demonstrating efficacy under field conditions despite a bioavailability of 20-25% . Researchers should note that this compound induces typical alpha-2 agonist side effects, including bradycardia, initial hypertension followed by hypotension, reduced respiratory rate, hyperglycemia, and diuresis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B1200515 Detomidine CAS No. 76631-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJRPPFURBGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90038-01-0 (monohydrochloride)
Record name Detomidine [INN:BAN]
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DSSTOX Substance ID

DTXSID00227457
Record name Detomidine
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76631-46-4
Record name Detomidine
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Record name Detomidine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detomidine
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URL https://www.drugbank.ca/drugs/DB11556
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Record name Detomidine
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Record name DETOMIDINE
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Record name Detomidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacology of Detomidine

Pharmacokinetics of Detomidine

Absorption Characteristics Across Administration Routes

The absorption of this compound into the systemic circulation varies depending on the route of administration, influencing the onset and duration of its pharmacological effects.

Intravenous Administration

Intravenous (IV) administration of this compound leads to rapid distribution and elimination. In horses, the elimination half-life (t1/2(el)) is approximately 30 minutes nih.govresearchgate.net. A study in equines reported a measured half-life of 0.52 ± 0.1 hours following a single intravenous administration of 30 µg/kg journal-dtt.org. Peak plasma concentrations (Cmax) in horses after intravenous administration can reach 234.5 ± 155.9 ng/mL, with an Area Under the Curve (AUC0-t) of 64.5 ± 13.4 h·ng/mL journal-dtt.org. This compound clearance following intravenous administration in horses has a mean of 12.41 ml/min/kg, with a range of 10.10-18.37 ml/min/kg nih.govresearchgate.net. In donkeys, intravenous administration results in an elimination half-life of 30 minutes and a clearance of 15.4 mL/min/kg researchgate.net.

Intramuscular Administration

This compound is rapidly absorbed following intramuscular (IM) injection. In horses, the elimination half-life after intramuscular administration is approximately one hour nih.govresearchgate.net. The time to maximum plasma concentration (Tmax) following intramuscular injection in horses typically ranges from 15 to 30 minutes noahcompendium.co.ukdefra.gov.ukdefra.gov.ukchanellepharma.com. In donkeys, intramuscular administration leads to an elimination half-life of 77.8 minutes and a clearance of 14.5 mL/min/kg researchgate.net. Studies in horses and cattle indicate rapid absorption, with absorption half-lives of 0.15 hours for horses and 0.08 hours for cattle nih.gov. The mean peak concentration in horses after intramuscular administration was 51.3 ng/ml, achieved in 0.5 hours, while in cows, it was 65.8 ng/ml, achieved in 0.26 hours nih.gov.

Sublingual/Oromucosal Administration

Sublingual or oromucosal administration of this compound, commonly via an oromucosal gel, results in slower absorption compared to parenteral routes. In horses, the mean Cmax was reported as 4.3 ng/ml, with a mean Tmax of 1.83 hours (ranging from 1 to 3 hours) following a 40 µg/kg dose of the gel defra.gov.ukeuropa.eu. Clinical signs of sedation are generally observed approximately 30 minutes after sublingual dosing in horses defra.gov.ukeuropa.eu. The mean elimination half-life of this compound following sublingual administration in horses was reported as 1.5 ± 1 hours avma.orgavma.org. In cats, oral transmucosal this compound gel resulted in maximum plasma concentrations of 10.5 ng/ml (with a coefficient of variation of 35.5 ng/ml) occurring at 36.9 minutes (with a coefficient of variation of 21.5 minutes), and a harmonic mean elimination half-life of 0.63 hours nih.gov.

Bioavailability Across Routes

The bioavailability of this compound demonstrates considerable variation depending on the route of administration.

Intramuscular (IM) administration : Bioavailability in horses ranges from 66-85% noahcompendium.co.ukdefra.gov.ukdefra.gov.ukchanellepharma.com. In donkeys, intramuscular bioavailability was reported as 86% researchgate.net. For cattle, the bioavailability after intramuscular dosing was 85% nih.gov.

Sublingual/Oromucosal administration : The mean bioavailability of this compound administered sublingually as an oromucosal gel to horses was 22% (±5.3%) defra.gov.ukresearchgate.netnih.govcabidigitallibrary.org. This is notably less than intramuscular administration, partly due to a portion of the drug not reaching systemic circulation researchgate.netnih.gov. If the sublingual product is swallowed, its bioavailability is significantly decreased europa.eu.

Table 1: this compound Absorption Characteristics Across Species and Routes

Administration RouteSpeciesParameterValueReference
IntravenousHorsest1/2(el)~30 min; 0.52 ± 0.1 h nih.govresearchgate.netjournal-dtt.org
HorsesClearance12.41 ml/min/kg (mean) nih.govresearchgate.net
HorsesCmax234.5 ± 155.9 ng/mL journal-dtt.org
HorsesAUC0-t64.5 ± 13.4 h·ng/mL journal-dtt.org
Donkeyst1/2β30 minutes researchgate.net
DonkeysClearance15.4 mL/min/kg researchgate.net
IntramuscularHorsest1/2(el)~1 hour nih.govresearchgate.net
HorsesTmax15-30 minutes noahcompendium.co.ukdefra.gov.ukdefra.gov.ukchanellepharma.com
HorsesAbsorption t1/20.15 h nih.gov
HorsesCmax51.3 ng/ml nih.gov
Donkeyst1/2β77.8 minutes researchgate.net
DonkeysClearance14.5 mL/min/kg researchgate.net
CattleAbsorption t1/20.08 h nih.gov
CattleCmax65.8 ng/ml nih.gov
Sublingual/OromucosalHorsesCmax4.3 ng/ml (mean) defra.gov.ukeuropa.eu
HorsesTmax1.83 hours (mean) defra.gov.ukeuropa.eu
Horsest1/2(el)1.5 ± 1 hours avma.orgavma.org
CatsCmax10.5 ng/ml nih.gov
CatsTmax36.9 minutes nih.gov
Catst1/2(el)0.63 hours nih.gov

Table 2: this compound Bioavailability Across Administration Routes

Administration RouteSpeciesBioavailabilityReference
IntramuscularHorses66-85% noahcompendium.co.ukdefra.gov.ukdefra.gov.ukchanellepharma.com
Donkeys86% researchgate.net
Cattle85% nih.gov
Sublingual/OromucosalHorses22% (±5.3%) defra.gov.ukresearchgate.netnih.govcabidigitallibrary.org

Distribution Profile

Volume of Distribution

Table 3: this compound Volume of Distribution Across Species and Routes

SpeciesAdministration RouteVolume of Distribution (Vd)Reference
HorsesIntravenous470 ml/kg (mean); 215-687 ml/kg (range) nih.govresearchgate.net
Intravenous0.74 L/kg nih.gov
Intramuscular1.56 L/kg nih.gov
Overall0.75-1.89 L/kg defra.gov.uk
DonkeysIntravenous629.3 mL/kg researchgate.net
Intramuscular1641.5 mL/kg researchgate.net
CatsOral Transmucosal14.9 L/kg (geometric mean) nih.gov
Rapid Distribution Characteristics

This compound exhibits rapid distribution into the body's tissues following administration. In horses, after intravenous (IV) administration, this compound is rapidly distributed with a half-life of 0.15 hours defra.gov.uk. The volume of distribution (Vd) varies depending on the species and route of administration. For instance, in horses, the mean volume of distribution for IV administration is approximately 470 mL/kg, with a range of 215-687 mL/kg researchgate.netnih.gov. Other studies in horses report Vd values ranging from 0.69 L/kg to 1.89 L/kg zoetisus.comhres.capaardentandartsbart.be. In donkeys, Vd values were reported as 629.3 mL/kg for IV and 1641.5 mL/kg for intramuscular (IM) administration researchgate.net. For cattle, the apparent volume of distribution after IV dosing was 0.73 L/kg, increasing to 1.89 L/kg after IM dosing nih.gov. This compound is also highly protein-bound, with approximately 85% binding zoetisus.comhres.capaardentandartsbart.behpra.ie.

Table 1: Volume of Distribution (Vd) of this compound in Various Species

SpeciesRoute of AdministrationVd (mL/kg) / (L/kg)Reference
HorseIV470 (mean) researchgate.netnih.gov
HorseIV0.74 (apparent) nih.gov
HorseIM1.56 (apparent) nih.gov
HorseVarious690 - 1890 (0.69-1.89 L/kg) zoetisus.comhres.capaardentandartsbart.be
DonkeyIV629.3 researchgate.net
DonkeyIM1641.5 researchgate.net
CowIV730 (0.73 L/kg) nih.govunimi.it
CowIM1890 (1.89 L/kg) nih.gov

Metabolism and Biotransformation Pathways

Identification of Key Metabolites (e.g., 3-hydroxy-detomidine, this compound 3-carboxylic acid)

The biotransformation of this compound involves several key metabolites. The initial reaction in its metabolic pathway is hydroxylation nih.gov. This leads to the formation of 3-hydroxy-detomidine (also referred to as hydroxymethylthis compound) researchgate.netnih.govnih.govjournal-dtt.org. Subsequently, 3-hydroxy-detomidine can undergo further dehydrogenation to produce this compound 3-carboxylic acid (also known as this compound carboxylic acid) researchgate.netnih.govnih.govjournal-dtt.orgmedchemexpress.com. Other identified metabolites include the O-glucuronide of hydroxymethylthis compound and this compound mercapturate nih.gov. These identified components collectively account for approximately 80% of the this compound-derived compounds found in urine nih.gov. The metabolic pathway can be branched, with subsequent glucuronidation, glutathione (B108866) conjugation, or secondary oxidation following the initial hydroxylation nih.gov.

Metabolic Clearance Rates

The metabolic clearance rates of this compound vary across species and administration routes. In horses, following IV administration, the mean this compound clearance is approximately 12.41 mL/min/kg, with a range of 10.10-18.37 mL/min/kg researchgate.netnih.gov. Another study in horses reported a clearance of 21 mL/kg/min researchgate.net. A typical metabolic clearance of 23.3 mL/kg/min has also been estimated in horses researchgate.net. In donkeys, clearance values were 15.4 mL/min/kg for IV and 14.5 mL/min/kg for IM administration researchgate.net. For milking cows, this compound clearance was reported as 9.5 mL/min/kg unimi.it. Renal clearances are generally very low, often less than 1% of the total clearance, suggesting that metabolism is the predominant route of elimination rather than direct renal excretion of the parent drug nih.gov.

Table 2: Metabolic Clearance Rates of this compound

SpeciesRoute of AdministrationClearance (mL/min/kg)Reference
HorseIV12.41 (mean) researchgate.netnih.gov
HorseIV21 (approx.) researchgate.net
HorseVarious23.3 (typical) researchgate.net
DonkeyIV15.4 researchgate.net
DonkeyIM14.5 researchgate.net
CowIV9.5 unimi.it

Elimination Characteristics

This compound is efficiently eliminated from the body following its metabolism.

Terminal Elimination Half-Life

The terminal elimination half-life (t1/2(el) or T½) of this compound varies by species and route of administration. In horses, the half-life following IV administration is approximately 30 minutes researchgate.netresearchgate.netnih.gov. After intramuscular (IM) administration, the half-life in horses is approximately one hour researchgate.netnih.gov. Some sources report a half-life of 1-2 hours in horses defra.gov.ukzoetisus.comhres.capaardentandartsbart.benoahcompendium.co.ukeuropa.eubimeda.co.ukdefra.gov.uknoahcompendium.co.uk. For sublingual administration in horses, the mean terminal elimination half-life has been reported as 1.5 ± 1 hours researchgate.netavma.org. In donkeys, the elimination half-life was 30 minutes for IV and 77.8 minutes for IM routes researchgate.net. In cattle, the elimination half-life after IV administration was 1.32 hours nih.gov, and 79.2 minutes (approx. 1.32 hours) unimi.it.

Table 3: Terminal Elimination Half-Life of this compound

SpeciesRoute of AdministrationHalf-Life (minutes / hours)Reference
HorseIV~30 minutes researchgate.netnih.gov
HorseIM~1 hour researchgate.netnih.gov
HorseVarious1-2 hours defra.gov.ukzoetisus.comhres.capaardentandartsbart.benoahcompendium.co.ukeuropa.eubimeda.co.ukdefra.gov.uknoahcompendium.co.uk
HorseSublingual1.5 ± 1 hours researchgate.netavma.org
DonkeyIV30 minutes researchgate.net
DonkeyIM77.8 minutes researchgate.net
CowIV1.32 hours (79.2 minutes) nih.govunimi.it
Routes of Excretion (e.g., Urine)

The metabolites of this compound are primarily excreted via urine and feces defra.gov.ukzoetisus.comhres.capaardentandartsbart.benoahcompendium.co.ukeuropa.eubimeda.co.ukdefra.gov.uk. While this compound itself is found in trace amounts in urine nih.gov, its metabolites, such as 3-hydroxy-detomidine and this compound 3-carboxylic acid, are consistently detected and serve as important indicators for drug monitoring journal-dtt.orgmedchemexpress.comavma.orgnih.govredalyc.org. In horses, concentrations of this compound and its metabolites in urine were below the limit of detection by 3 days after sublingual administration avma.orgnih.gov. In cattle, excretion of this compound in milk is extremely low, with no detectable amounts present 23 hours after dosing nih.govhpra.ie.

Pharmacokinetic Modeling Approaches

The pharmacokinetic profile of this compound, an α2-adrenergic receptor agonist, has been extensively studied across various animal species, primarily horses and dogs, to characterize its absorption, distribution, metabolism, and elimination. These studies employ different modeling approaches, including noncompartmental analysis and compartmental models (two-compartment and three-compartment models), to accurately describe the drug's behavior within the body.

Noncompartmental Analysis (NCA)

Noncompartmental analysis is a widely utilized method for pharmacokinetic assessment, providing key parameters directly from the plasma concentration-time data without assuming a specific compartmental model. This approach is particularly useful for characterizing parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and terminal elimination half-life (t1/2λz or t1/2el).

In horses, noncompartmental analysis has been applied to evaluate this compound following intravenous (IV) and sublingual (SL) administration. For instance, after a single IV administration of this compound at 30 µg/kg in horses, the Cmax was reported as 234.5 ± 155.9 ng/mL, with a measured half-life of 0.52 ± 0.1 hours journal-dtt.org. Following sublingual administration of this compound gel (0.04 mg/kg) in horses, the mean terminal elimination half-life was found to be 1.5 ± 1 hours researchgate.netavma.orgavma.orgnih.gov. The highest mean plasma this compound concentration after sublingual administration was 168 ± 83.7 ng/mL, indicating good absorption from the sublingual mucosa avma.org.

In dogs, noncompartmental analysis of this compound gel administered by the oral-transmucosal (OTM) route revealed a median Cmax of 7.03 ng/mL, a Tmax of 1.00 hour, and a harmonic mean elimination half-life of 0.63 hours avma.orgresearchgate.netnih.gov.

Compartmental Modeling Approaches

Compartmental models, such as two-compartment and three-compartment models, offer a more detailed understanding of drug disposition by dividing the body into theoretical compartments between which the drug moves. These models are fitted to concentration-time data using nonlinear regression.

Two-Compartment Model: A two-compartment model is frequently reported as the best fit for describing the pharmacokinetics of this compound in horses after intravenous administration worktribe.comresearchgate.net. This model suggests a rapid distribution phase from the central compartment (blood and highly perfused organs) to a peripheral compartment (tissues), followed by a slower elimination phase. Studies in horses have shown that this compound is rapidly distributed and eliminated, with an elimination half-life of approximately 30 minutes following IV administration researchgate.netnih.gov. The volume of distribution for IV administration in horses was reported as 470 ml/kg body weight researchgate.netnih.gov.

In donkeys, the decrease in plasma this compound concentration over time following both intravenous and intramuscular administration was also best described by a two-compartment model researchgate.net.

Three-Compartment Model: While a two-compartment model is commonly applied to this compound, some studies, particularly those involving co-administration with other drugs, may explore more complex models. For instance, in a study investigating the interaction between this compound and methadone in horses, a two-compartment model best described this compound's pharmacokinetics, whereas a three-compartment model was found to best describe methadone's pharmacokinetics worktribe.comnih.goved.ac.uk. Although not directly for this compound, this highlights the consideration of three-compartment models when drug interactions or more complex distribution patterns are observed.

Minimal Physiologically Based Pharmacokinetic (mPBPK) Modeling: Beyond traditional compartmental models, minimal physiologically based pharmacokinetic (mPBPK) models have also been applied to this compound in horses. This approach integrates physiological parameters (e.g., blood flow, organ volumes) with drug-specific parameters to provide a more mechanistic understanding of drug disposition and to allow for simulations of different dosing scenarios nih.govresearchgate.net.

Pharmacokinetic Parameters of this compound Across Species and Routes

The following tables summarize key pharmacokinetic parameters of this compound derived from various studies using different modeling approaches and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Horses

ParameterValue (Mean ± SD or Median)Route of AdministrationReference
Cmax (ng/mL)234.5 ± 155.9IV (30 µg/kg) journal-dtt.org
Cmax (ng/mL)168 ± 83.7Sublingual (0.04 mg/kg) avma.org
t1/2 (h)0.52 ± 0.1IV journal-dtt.org
t1/2el (min)~30IV researchgate.netnih.gov
t1/2el (h)~1IM researchgate.netnih.gov
t1/2λz (h)1.5 ± 1Sublingual researchgate.netavma.orgavma.orgnih.gov
Clearance (mL/min/kg bwt)12.41IV researchgate.netnih.gov
Vd (mL/kg bwt)470IV researchgate.netnih.gov
Bioavailability (%)66-85IM noahcompendium.co.ukhpra.iedefra.gov.uk
Bioavailability (%)~34Sublingual researchgate.net

Table 2: Pharmacokinetic Parameters of this compound in Donkeys

ParameterValue (Mean)Route of AdministrationReference
t1/2β (min)30IV researchgate.net
t1/2β (min)77.8IM researchgate.net
Vd (mL/kg)629.3IV researchgate.net
Vd (mL/kg)1641.5IM researchgate.net
Clearance (mL/min/kg)15.4IV researchgate.net
Clearance (mL/min/kg)14.5IM researchgate.net
Bioavailability (%)86IM researchgate.net

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue (Median)Route of AdministrationReference
Cmax (ng/mL)7.03OTM avma.orgresearchgate.netnih.gov
Tmax (h)1.00OTM avma.orgresearchgate.netnih.gov
Elimination Half-life (h)0.63OTM avma.orgresearchgate.netnih.gov
Bioavailability (%)34.52OTM avma.orgresearchgate.netnih.gov

Drug Interactions and Combinations with Detomidine

Alpha-2 Adrenoceptor Antagonists

Alpha-2 adrenoceptor antagonists are employed to reverse the effects of detomidine, facilitating recovery from sedation. The degree and nature of this reversal can vary depending on the antagonist used.

Atipamezole (B1667673) is a synthetic α2-adrenergic antagonist known for its high selectivity, particularly for α2D-adrenergic receptors researchgate.netcabidigitallibrary.org. It is widely used to reverse the sedative and analgesic effects induced by α2-adrenergic agonists like this compound wikipedia.orgzoetisus.com. Studies in horses have shown that intravenously administered atipamezole can cause a rapid arousal following this compound-induced sedation researchgate.net. While atipamezole can reverse the cardiovascular effects of this compound, such as bradycardia and atrioventricular conduction disturbances, this reversal may be incomplete and transient researchgate.netresearchgate.netavma.orgnih.gov. Similarly, the reversal of this compound-induced sedation and ataxia by atipamezole is often partial, although it does shorten the time course to recovery researchgate.netnih.govusda.gov. In dogs, atipamezole has been shown to successfully reverse the cardiovascular effects of buccally administered this compound, with sedation being completely reversed within minutes avma.org.

Yohimbine (B192690), an indole (B1671886) alkaloid, functions as an α2-adrenergic receptor antagonist wikipedia.org. When used to antagonize this compound, yohimbine has been observed to produce a transient and incomplete reversal of both cardiac and behavioral effects in horses researchgate.netnih.gov. The effectiveness of yohimbine, similar to other α2-antagonists, can be variable, and the degree of reversal may not always lead to a complete return to pre-sedation physiological parameters researchgate.netnih.gov.

Tolazoline (B1682396) is another α-adrenergic blocking agent from the imidazoline (B1206853) derivative group cenmed.comnih.gov. Research indicates that tolazoline incompletely antagonizes the effects of this compound but is effective in shortening the recovery time researchgate.netusda.gov. In studies comparing it with atipamezole, tolazoline has been found to be more effective in reversing sedative effects in donkeys and can antagonize this compound-induced sedation more completely and hasten recovery in horses researchgate.netnexgenvetrx.com. Its clinical effects may also last longer compared to atipamezole in this compound-treated horses researchgate.net.

An overview of α2-adrenoceptor antagonists and their reversal effects on this compound:

AntagonistReversal of SedationReversal of Cardiovascular EffectsDuration of ReversalSelectivity (α2D)
AtipamezolePartial/Complete researchgate.netavma.orgnih.govusda.govPartial/Incomplete researchgate.netresearchgate.netavma.orgnih.govRapid onset, potentially transient researchgate.netwikipedia.orgnih.govHigh researchgate.netcabidigitallibrary.org
YohimbinePartial/Incomplete researchgate.netnih.govPartial/Incomplete researchgate.netnih.govTransient nih.govLess specific cabidigitallibrary.org
TolazolinePartial/More complete than atipamezole researchgate.netusda.govnexgenvetrx.comPartial/Incomplete researchgate.netnih.govLonger than atipamezole researchgate.netnexgenvetrx.comLess specific cabidigitallibrary.org

Opioids

Combinations of this compound with opioids are frequently employed to enhance sedation and analgesia, particularly in standing horses, by leveraging synergistic effects.

The co-administration of this compound and methadone in horses results in complex pharmacokinetic (PK) and pharmacodynamic (PD) interactions worktribe.comnih.govresearchgate.netresearchgate.net. Pharmacokinetically, this compound has been shown to decrease its own clearance as well as the clearance of methadone nih.govresearchgate.netresearchgate.net. This interaction suggests that this compound influences the metabolism or elimination of methadone.

From a pharmacodynamic perspective, the interactions between this compound and methadone are varied and dependent on the specific physiological parameter being evaluated worktribe.comnih.govresearchgate.netresearchgate.neteu.com. Research in horses has characterized these interactions across several endpoints:

Potentiation: A positive potentiation has been observed for electrical (ET) and thermal (TT) nociceptive thresholds, indicating an enhanced analgesic effect when this compound and methadone are combined for these parameters worktribe.comnih.govresearchgate.netresearchgate.neteu.com. Conversely, negative potentiation has been noted for the height of the head above the ground (HHAG), suggesting a less pronounced effect on head posture than expected from an additive model worktribe.comeu.com.

Infra-additivity: For visual analogue scale (VAS) scores of sedation and gastrointestinal motility (GIM), the interaction is described as infra-additive, or partial antagonism worktribe.comnih.govresearchgate.netresearchgate.neteu.com. This means the combined effect is less than the sum of the individual effects of each drug.

Synergism: A synergistic to additive effect has been demonstrated for mechanical (MT) nociceptive thresholds, indicating that the combination produces a greater analgesic effect on mechanical stimuli than the sum of the individual drug effects worktribe.comnih.govresearchgate.netresearchgate.neteu.com.

An overview of this compound-methadone pharmacodynamic interactions:

Pharmacodynamic ParameterInteraction TypeReference
Height of Head Above Ground (HHAG)Negative Potentiation worktribe.comeu.com
Visual Analogue Scale (VAS)Infra-additivity (partial antagonism) worktribe.comnih.govresearchgate.netresearchgate.neteu.com
Electrical Nociceptive Threshold (ET)Positive Potentiation worktribe.comnih.govresearchgate.netresearchgate.neteu.com
Thermal Nociceptive Threshold (TT)Positive Potentiation worktribe.comnih.govresearchgate.netresearchgate.neteu.com
Mechanical Nociceptive Threshold (MT)Synergistic to Additive worktribe.comnih.govresearchgate.netresearchgate.neteu.com
Gastrointestinal Motility (GIM)Infra-additivity (partial antagonism) worktribe.comnih.govresearchgate.netresearchgate.neteu.com

The combination of α2-adrenergic agonists, including this compound, with opioids like morphine, is a common practice in veterinary medicine, particularly in horses auburn.eduunesp.brpsu.eduscielo.br. This approach aims to provide robust sedation and analgesia. Such combinations often result in synergistic analgesic effects, leading to more reliable sedation and improved cardiorespiratory stability compared to using either drug alone auburn.eduunesp.brpsu.edunih.gov. For instance, morphine combined with methis compound (B1201911) (another α2-agonist) has been shown to provide adequate sedation for standing surgical procedures, such as laparoscopy, without causing significant cardiorespiratory adverse effects nih.gov. Similarly, the combination of this compound with other opioids like butorphanol (B1668111) has demonstrated superior sedative and analgesic effects, with analgesia lasting significantly longer than with this compound alone psu.edu. While this compound alone can cause a reduction in heart rate, the combination with morphine may also lead to a reduction in heart rate due to the depressive effect of the α2-adrenergic agonist scielo.br. These combinations are valued for their ability to provide potent neuroleptanalgesia, allowing for enhanced procedural performance while maintaining physiological stability psu.edu.

Tramadol (B15222) Combinations: Analgesic Effects and Early Excitement Considerations

The combination of this compound and tramadol has been investigated for its sedative and analgesic effects, particularly in equine subjects. Studies indicate that while the sedative effect of the this compound-tramadol (DT) combination is comparable to that of this compound administered alone, the DT combination can sustain a longer analgesic effect. For instance, in one study, the DT combination induced a similar analgesic effect to this compound alone for up to 50 minutes post-injection, but DT maintained a prolonged analgesic effect beyond this period e-jvc.org.

Tramadol, a centrally acting analgesic, exerts its effects through a multimodal mechanism, involving both opioid receptor activation and the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the central nervous system d-nb.infonih.govspringermedizin.de. While tramadol alone may have minimal analgesic effects in certain experimental models, its combination with α2-agonists can enhance analgesia cabidigitallibrary.org. Research involving dexmethis compound (B676), another α2-agonist, combined with tramadol, has demonstrated significantly greater pain relief compared to opioids administered singularly nih.gov. Furthermore, in neuropathic pain models, the combination of dexmethis compound and tramadol has shown efficacy in reducing mechanical allodynia and hyperalgesia without inducing sedation or motor impairment researchgate.net.

However, the co-administration of this compound and tramadol is associated with considerations regarding early excitement. In some instances, excited behavior has been observed within five minutes following the intravenous injection of tramadol and this compound in horses e-jvc.org. Despite this, the combination has been suggested for diagnostic procedures and simple surgeries in standing horses, with a necessary caution for this early excitement phase e-jvc.org.

Opioid-Sparing Effects

Detailed research findings illustrate this effect:

Dexmethis compound has been shown to decrease opioid requirements during the intraoperative period and in the postanesthesia care unit (PACU) nih.gov.

Continuous intraoperative intravenous infusion of dexmethis compound has been found to significantly reduce the amount of patient-controlled analgesia (PCA) morphine consumed by patients post-surgery uludag.edu.tr.

Further studies have confirmed that dexmethis compound reduces postoperative opioid consumption researchgate.net.

When combined with opioids, lower doses of morphine, for example, in conjunction with dexmethis compound, can achieve analgesic effects equivalent to or superior to those produced by higher doses of morphine alone mdpi.com.

Other Pharmacological Agents

This compound's interactions with other pharmacological agents can lead to altered therapeutic efficacy or an increased risk of adverse effects, necessitating careful consideration in clinical applications.

Interactions Leading to Altered Therapeutic Efficacy of this compound

The therapeutic efficacy of this compound can be diminished when co-administered with a range of drugs. These include antipsychotics such as aripiprazole (B633), aripiprazole lauroxil, asenapine, and brexpiprazole, as well as the typical antipsychotic chlorpromazine (B137089) and the atypical antipsychotic clozapine. Beta-blockers like acebutolol, atenolol, betaxolol, bisoprolol, alprenolol, and carvedilol (B1668590) can also reduce this compound's effectiveness. Additionally, certain antidepressants such as amoxapine (B1665473) and amitriptyline, and the biguanide (B1667054) buformin, may alter this compound's therapeutic profile drugbank.com.

Furthermore, this compound may decrease the antihypertensive activities of several medications, including bretylium (B1223015), aprocitentan, amlodipine, bepridil, bethanidine, chlorothiazide, and aliskiren (B1664508) drugbank.com. It can also reduce the effectiveness of benzylpenicilloyl polylysine (B1216035) as a diagnostic agent drugbank.com. A critical interaction to note is with certain potentiated sulphonamides, which, when used concurrently with this compound, may lead to fatal cardiac arrhythmias and are therefore contraindicated noahcompendium.co.ukdrugs.comnoahcompendium.co.ukmedigraphic.com.

Interactions Leading to Increased Risk or Severity of Adverse Effects

The co-administration of this compound with various pharmacological agents can elevate the risk or severity of adverse effects. A notable concern is increased central nervous system (CNS) depression when this compound is combined with local anesthetics like articaine, or other CNS depressants such as brimonidine, 1,2-benzodiazepines, agomelatine, alfentanil, almotriptan, alosetron, alprazolam, alverine, amisulpride, amobarbital, apomorphine, apronalide, atracurium (B1203153), atracurium besylate, benperidol, benzocaine, benzphetamine, botulinum toxin type B, brexanolone, brivaracetam, bromazepam, bromperidol, brompheniramine, brotizolam, bupivacaine, buprenorphine, bupropion, buspirone, butabarbital, butalbital, carbamazepine, carbinoxamine, cariprazine, caroxazone, cenobamate, chloroprocaine, chlorpheniramine, clidinium, clobazam, clonazepam, clorazepic acid, clothiapine, clotiazepam, desflurane, and desloratadine (B1670295) drugbank.com.

Other significant interactions include an increased risk of hypertension when this compound is combined with atomoxetine, amphetamine, antipyrine, antrafenine, arbutamine, arformoterol, benorilate, benoxaprofen, bitolterol, bumadizone, carprofen, chlorphentermine, clenbuterol, and desipramine (B1205290) drugbank.com. The risk of tachycardia can also be heightened with concurrent use of anagrelide, anisotropine methylbromide, biperiden, buclizine, benzatropine, and chlorphenoxamine (B1217886) drugbank.com. Additionally, the risk or severity of general adverse effects may be increased when this compound is combined with citalopram, carisoprodol, and desvenlafaxine (B1082) drugbank.com.

Due to potential additive or synergistic effects, this compound should be used with caution when combined with other sedatives and anesthetics noahcompendium.co.uknoahcompendium.co.uk. Sympathomimetic amines such as adrenaline, dobutamine, and ephedrine (B3423809) should not be used concurrently with this compound noahcompendium.co.uknoahcompendium.co.uk. Furthermore, anesthetic recoveries in horses that have received ketamine following this compound premedication have been noted to be violent wikipedia.org.

Drug CombinationInteraction TypeEffect on this compound / Combined EffectRelevant Findings
This compound + Aripiprazole Altered Therapeutic EfficacyTherapeutic efficacy of this compound can be decreased.Dexmethis compound (a similar α2-agonist) and aripiprazole both increase sedation. drugbank.commedscape.com
This compound + Articaine Increased Risk of Adverse EffectsIncreased risk or severity of CNS depression.Articaine is a local anesthetic. Dexmethis compound (a similar α2-agonist) has been shown to prolong the local anesthetic effect of articaine. drugbank.comnih.govdrugbank.com
This compound + Atomoxetine Increased Risk of Adverse EffectsIncreased risk or severity of hypertension. drugbank.com
This compound + Bretylium Altered Therapeutic EfficacyThis compound may decrease the antihypertensive activities of bretylium.Bretylium is an antiarrhythmic. Clonidine (another α2-agonist) combined with bretylium can increase the risk or severity of hypotension. drugbank.comdrugbank.comfederalregister.gov
This compound + Brimonidine Increased Risk of Adverse EffectsBrimonidine may increase the central nervous system depressant (CNS depressant) activities of this compound.Brimonidine is an α2-adrenergic receptor agonist and may increase effects of dexmethis compound (a similar α2-agonist) by pharmacodynamic synergism, leading to increased CNS depression. drugbank.commedscape.comresearchgate.net

Advanced Research Methodologies in Detomidine Studies

Analytical Techniques for Detomidine and Metabolite Quantification

Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, doping control, and understanding its metabolic fate. Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high selectivity and sensitivity journal-dtt.orgnih.govtechnologynetworks.com.

LC-MS/MS methods are widely employed for the quantitative measurement of this compound and its metabolites, such as 3-hydroxy this compound and 3-carboxy this compound, in various biological samples like equine plasma and urine journal-dtt.orgrmtcnet.com. This technique involves separating the compounds using liquid chromatography before their detection and quantification by tandem mass spectrometry journal-dtt.orgnih.gov. Detection signal optimization is typically performed in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound and its metabolites journal-dtt.org. For instance, MRM transitions monitored for this compound, 3-hydroxy this compound, and 3-carboxy this compound are 187.4→81.2, 203.2→185.0, and 217.1→199.1, respectively journal-dtt.org. The use of deuterated internal standards, such as 3-hydroxy this compound-d4, is common to ensure assay accuracy and precision journal-dtt.org.

The validation of LC-MS/MS methods for this compound and its metabolites adheres to stringent guidelines to ensure reliability and accuracy journal-dtt.orgnih.govresolian.comnih.gov. Key validation parameters include linearity, accuracy, precision, and stability journal-dtt.orgnih.govresolian.com.

Linearity: Linearity is established by analyzing samples with increasing concentrations of the analyte, demonstrating that the method can accurately measure a wide range of concentrations journal-dtt.orgnih.govresolian.com. For this compound, linearity has been demonstrated over concentration ranges such as 0.5–1,000 ng/mL, with good linearity indicated by r² values above 0.9920 journal-dtt.org. Similarly, its metabolites, 3-hydroxy this compound and 3-carboxy this compound, show linearity in ranges like 0.2–2,000 ng/mL journal-dtt.org.

Accuracy: Accuracy refers to the closeness of measured values to the true values journal-dtt.orgresolian.com. For this compound and its metabolites, accuracy typically ranges from 94.1% to 99.3% journal-dtt.org.

Precision: Precision assesses the degree of agreement between multiple measurements of the same sample under identical conditions journal-dtt.orgresolian.com. Intra-day and inter-day precision values for this compound and its metabolites are generally low, for example, within 1.5% to 2.9% journal-dtt.org.

Stability: Stability tests ensure that the analytes remain stable under various storage and handling conditions journal-dtt.orgnih.gov. Stable results, ranging from 97.1% to 103.6%, have been obtained for this compound and its metabolites when stored at -4°C for 7 days journal-dtt.org.

The sensitivity of LC-MS/MS methods is characterized by their Limits of Detection (LOD) and Limits of Quantification (LOQ). These limits define the lowest concentrations that can be reliably detected and quantified, respectively technologynetworks.comresolian.com.

This compound: Reported LOQs for this compound in plasma vary, with some methods achieving LOQs as low as 0.05 ng/mL and LODs of 0.025 ng/mL rmtcnet.com. More sensitive methods have reported LOQs of 5 pg/mL rmtcnet.com.

Metabolites: For metabolites like 3-carboxy this compound, the LOQ in urine has been reported as 0.1 ng/mL, with an LOD of approximately 0.05 ng/mL rmtcnet.com. The International Federation of Horseracing Authorities (IFHA) has established international screening limits in plasma at 0.02 ng/mL for 3-hydroxy this compound journal-dtt.org.

Table 1: Representative LC-MS/MS Method Validation Parameters for this compound and Metabolites journal-dtt.orgrmtcnet.com

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%)Stability (-4°C, 7 days) (%)LOQ (ng/mL)LOD (ng/mL)Matrix
This compound0.5–1,00094.1–99.31.5–2.997.1–103.60.05 / 0.0050.025Plasma
3-Hydroxy this compound0.2–2,00094.1–99.31.5–2.997.1–103.60.02 (IFHA)-Plasma
3-Carboxy this compound0.2–2,00094.1–99.31.5–2.997.1–103.60.10.05Urine

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a critical tool for understanding the relationship between this compound concentration in the body and its observed effects, such as sedation and analgesia researchgate.netnih.govresearchgate.netescholarship.orgnih.gov. This approach allows for the simulation and prediction of drug effects under various dosing regimens researchgate.netnih.gov.

Studies have characterized the PK/PD relationships of this compound in horses using compartmental and minimal physiologically based PK (mPBPK) models, integrated into indirect response models researchgate.netnih.govescholarship.org. Population PK/PD analysis, often conducted using software like Monolix, helps quantify clinically measurable effects and compare different α2-adrenergic receptor agonists researchgate.netnih.govescholarship.org.

Research has shown that this compound can reduce parameters such as head height (HH) and heart rate (HR) researchgate.netnih.govescholarship.org. The drug concentrations required to achieve half-maximal inhibition (IC50) for these effects were approximately four times larger for this compound compared to methis compound (B1201911) and dexmethis compound (B676) researchgate.netnih.govescholarship.org. This compound has also been observed to decrease its own clearance, as well as the clearance of co-administered drugs like methadone nih.gov. PK/PD modeling has revealed various interactions between this compound and other compounds, such as methadone, demonstrating infra-additive (partial antagonism) effects on parameters like head height above the ground (HHAG), visual analogue scale (VAS) for sedation, and gastrointestinal motility (GIM), while showing positive potentiation for electrical (ET) and thermal (TT) nociceptive thresholds, and synergistic to additive effects for mechanical (MT) nociceptive thresholds nih.gov.

Electrophysiological Measurements (e.g., Electrointestinography, Myoelectrical Activity)

Electrophysiological measurements, such as electrointestinography (EIG), are employed to evaluate the effects of this compound on gastrointestinal myoelectrical activity nih.govnih.govresearchgate.net. EIG assesses intestinal slow-wave activity and frequency distribution, providing insights into this compound's impact on gut motility nih.govnih.gov.

Studies using EIG in horses have shown that this compound significantly affects intestinal myoelectrical activity. For instance, this compound reduced dominant power ratios for both the cecum (0.45; IQR: 0.18) and left ventral colon (0.63; IQR: 0.35) compared to saline controls (P = 0.002) nih.govnih.govresearchgate.net. Furthermore, this compound decreased the total power for the cecum in the normal frequency range (2–4 cycles per minute, cpm) from 55.0% to 43.1% and for the left ventral colon from 54.4% to 27.3% nih.govnih.govresearchgate.net. Concurrently, total power for the cecum increased in the higher frequency range (8–12 cpm) from 9.6% to 18.5%, indicating the induction of tachyarrhythmias in cecal slow-wave activity nih.govnih.govresearchgate.net. The correlation between dominant power and ultrasonographically measured intestinal contractions supports the utility of EIG for diagnosing equine motility disorders nih.govnih.govresearchgate.net.

Table 2: Effects of this compound on Equine Gastrointestinal Myoelectrical Activity (EIG) nih.govnih.govresearchgate.net

ParameterBaseline (Median, IQR)This compound Treatment (Median, IQR)P-value
Cecum Dominant Power Ratio-0.45 (0.18)0.002
Left Ventral Colon Dominant Power Ratio-0.63 (0.35)0.002
Cecum Total Power (2-4 cpm)55.0% (4.4%)43.1% (6.7%)0.0044
Left Ventral Colon Total Power (2-4 cpm)54.4% (5.5%)27.3% (9.3%)<0.087
Cecum Total Power (8-12 cpm)9.6% (1.9%)18.5% (6.6%)0.0044

Behavioral Scoring Systems and Objective Measurements for Sedation and Analgesia

The assessment of this compound's sedative and analgesic effects in animals, particularly horses, involves both subjective behavioral scoring systems and objective measurements e-jvc.orgnih.govpsu.eduresearchgate.netmdpi.com.

Behavioral Scoring Systems: Sedation is often evaluated using multi-point criteria systems that characterize observable signs such as head carriage, eyelid and lip relaxation, drowsiness, and stance e-jvc.orgpsu.edumdpi.com. For example, a 4-point criteria system defines sedation levels from "marked deep sedation" (remarkably decreased movement, lower head carriage with mouth to carpal joint, obvious drowsiness) to "marked no sedation" (normal behavior) e-jvc.org. Other scoring systems assess features like depth, quality, and ataxia researchgate.netmdpi.com.

Objective Measurements: Objective techniques provide quantifiable data to complement subjective scoring. These include:

Locomotor Activity: Quantifying spontaneous locomotor activity in an activity chamber can objectively assess sedation nih.gov.

Head Ptosis: Electronic measurement of head ptosis (lowering of the head) is another objective indicator of sedation depth researchgate.netnih.govescholarship.orgnih.govresearchgate.net.

Nociceptive Reflexes: Analgesia is objectively measured by determining the latency to onset of reflexes, such as the skin twitch and hoof withdrawal reflexes, following noxious thermal stimulation nih.govnih.gov. Electrical, thermal, and mechanical nociceptive thresholds are also used nih.gov.

Physiological Parameters: Heart rate (HR) and blood glucose concentrations are commonly measured physiological parameters that reflect this compound's effects researchgate.netnih.govescholarship.org. Studies have shown marked reductions in HR with this compound researchgate.netnih.gove-jvc.org.

Research findings indicate that this compound produces linear, dose-related increases in the intensity and duration of analgesia nih.gov. For sedation, dose-related increases are primarily observed in duration rather than intensity nih.gov. While this compound is an effective analgesic, it is generally more potent in producing sedation than analgesia nih.gov.

Pharmacogenomics and Detomidine

Genetic Influences on Detomidine Efficacy and Variability in Response

The effectiveness of this compound can vary significantly among individuals, and genetic factors are estimated to account for a substantial portion of this variability, ranging from 20% to 95% for various drugs. mdpi.com Pharmacogenomic studies are beginning to shed light on the genetic underpinnings of these differences in response to this compound. For instance, research in horses has investigated genetic influences on the analgesic efficacy of this compound. escholarship.orgnih.gov

A study involving 48 horses administered this compound and hydromorphone identified genetic variants associated with analgesic effectiveness. The study highlighted the multifactorial nature of analgesic efficacy, suggesting that no single Mendelian genetic factor is solely responsible for observed variations. escholarship.orgnih.gov

Identification of Single Nucleotide Variants (SNVs) Associated with Analgesic Effectiveness

Genome-wide association (GWA) analyses have identified specific Single Nucleotide Variants (SNVs) linked to this compound's analgesic effectiveness in horses. One such study identified two SNVs that passed a nominal significance threshold (P < 1 × 10⁻⁵) in association with analgesic effectiveness. escholarship.orgnih.gov

These identified SNVs include:

An SNV on chromosome 27 (rs1142378599) located within the LOC100630731 gene, which is involved in disintegrin and metalloproteinase domain-containing protein 5. escholarship.orgnih.gov

An intergenic variant on chromosome 29 (rs3430772468). escholarship.orgnih.gov

These two SNVs collectively accounted for 26.11% and 31.72% of the explained variation in analgesic effectiveness, respectively. Notably, all eight horses exhibiting the lowest analgesic effectiveness expressed the A/C genotype at rs3430772468, and six of these also displayed the C/T genotype at rs1142872965. The presence of heterozygous alleles at both SNVs was significantly associated with a lower analgesic effectiveness score. While the intergenic SNV on chromosome 29 and the LOC100630731 gene have no known direct association with pain or analgesia, the involvement of LOC100630731 in central nervous system (CNS) development suggests potential implications for pain sensitivity and analgesic efficacy, warranting further investigation. escholarship.org

Table 1: Single Nucleotide Variants (SNVs) Associated with this compound Analgesic Effectiveness in Horses

ChromosomeSNV IdentifierLocation/GeneExplained Variation in Analgesic Effectiveness (%)Associated Genotype (Lowest Efficacy)
27rs1142378599LOC10063073126.11C/T (in 6 of 8 lowest efficacy horses)
29rs3430772468Intergenic31.72A/C (in all 8 lowest efficacy horses)

Implications for Individualized Veterinary Anesthesia and Analgesia

The insights gained from pharmacogenomic studies have significant implications for tailoring anesthetic and analgesic protocols in veterinary medicine. By identifying genetic markers that predict an animal's response to this compound, veterinarians could potentially move towards a more personalized approach to pain management. natboard.edu.inescholarship.orgnih.gov This could involve:

Predicting Efficacy: Genetic screening could help predict how effectively an individual animal will respond to this compound, allowing for adjustments in drug selection or the use of multimodal analgesic strategies. natboard.edu.inescholarship.orgnih.gov

Minimizing Variability: Understanding genetic influences can help reduce the wide variability in drug responses observed in clinical practice, leading to more consistent and predictable outcomes. escholarship.orgnih.govbps.ac.uk

Optimizing Drug Combinations: While not directly dosage/administration, the knowledge of genetic predisposition could inform the choice of combining this compound with other analgesics (e.g., opioids like butorphanol (B1668111) or tramadol) to achieve superior sedation and analgesia, as is often done in practice. psu.edue-jvc.org

The goal is to tailor analgesic strategies to individual animals, improving outcomes and enhancing patient safety. natboard.edu.inescholarship.orgnih.gov

Comparison with Other Alpha-2 Agonists in Pharmacogenomic Studies (e.g., Dexmethis compound)

This compound is one of several alpha-2 adrenergic receptor agonists used for sedation and analgesia, alongside compounds like methis compound (B1201911) and dexmethis compound (B676). nih.govresearchgate.net While all act by stimulating presynaptic alpha-2 adrenoceptors to decrease noradrenaline concentrations, they differ in their selectivity and potency. researchgate.netd-nb.info

Pharmacokinetic (PK) and pharmacodynamic (PD) analyses comparing this compound, methis compound, and dexmethis compound in horses have shown distinct differences. For instance, the drug concentrations required to achieve half-maximal inhibition (IC₅₀) for effects such as head height reduction and heart rate decrease were approximately four times larger for this compound compared to methis compound and dexmethis compound. nih.govresearchgate.netnih.gov This suggests that methis compound and dexmethis compound are more potent in these aspects. Methis compound also exhibited a greater influence on increasing glucose concentration than dexmethis compound. nih.govnih.gov

Table 2: Comparative Pharmacodynamic Potency (IC₅₀) of Alpha-2 Agonists in Horses

Alpha-2 AgonistApproximate IC₅₀ (relative to Methis compound/Dexmethis compound) for Head Height and Heart Rate Reduction
This compound~4 times larger
Methis compoundReference
Dexmethis compoundReference

While pharmacogenomic studies specifically on this compound are emerging, research on other alpha-2 agonists, particularly dexmethis compound, also highlights interpatient variability. Pharmacogenomic studies are anticipated to help elucidate the reasons behind these variations in response to dexmethis compound. windows.netjscimedcentral.com The broader field of pharmacogenomics recognizes that genetic variations can affect drug response at multiple levels, including transcriptional regulation, mRNA splicing and stability, and protein translation, stability, and function. mdpi.commdpi.com This comprehensive approach is crucial for understanding the diverse effects observed across different alpha-2 agonists.

Regulatory Science and Detomidine

Doping Control and Anti-Doping Regulations

Detomidine, a potent sedative and analgesic, is subject to stringent regulations in competitive animal sports to prevent its misuse for performance enhancement or masking of underlying health issues. Regulatory bodies have established comprehensive doping control programs that involve the detection of the substance and its metabolites in biological samples, alongside clear guidelines on withdrawal times and screening limits to ensure fair competition and animal welfare.

Detection of this compound and its Metabolites in Biological Samples for Competition Control

The detection of this compound is a critical aspect of anti-doping control in equine sports. Analytical methods are employed to identify the parent drug and its metabolites in various biological matrices, primarily urine and plasma. The primary metabolites of this compound targeted for detection are 3-hydroxy-detomidine and this compound 3-carboxylic acid. nih.gov Following administration, this compound is rapidly metabolized, with 3-hydroxy-detomidine appearing sooner than this compound 3-carboxylic acid, although the latter has a significantly greater area under the curve. nih.govresearchgate.net

Several sophisticated analytical techniques are utilized for the detection of this compound and its metabolites. These methods offer high sensitivity and specificity, allowing for the identification of minute concentrations of the substances.

Commonly Employed Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a longstanding method for the analysis of this compound in horse blood, plasma, and urine samples. nih.gov It offers a sensitive means of detection, with chemical ionization being noted as more sensitive than electron impact ionization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (e.g., HPLC-MS/MS): This is a widely used and highly effective method for the detection of this compound and its metabolites. researchgate.netresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry provides excellent sensitivity and selectivity for the quantification of these compounds in plasma and urine. elsevierpure.comnih.govijrpr.com

Radioimmunoassay (RIA): Immunoassays have also been developed for the screening of this compound in equine blood and urine. thomastobin.comnih.gov These methods can be used for initial screening, with positive findings typically confirmed by mass spectrometric techniques.

The selection of the analytical method depends on the specific requirements of the testing laboratory and the regulatory authority. The primary goal is to have a reliable and validated method that can detect the presence of this compound and its metabolites at concentrations relevant to doping control.

Analytical MethodBiological SamplesKey AnalytesNotes
Gas Chromatography-Mass Spectrometry (GC-MS)Blood, Plasma, UrineThis compoundA sensitive and established method for detection. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Plasma, UrineThis compound, 3-hydroxy-detomidine, this compound 3-carboxylic acidOffers high sensitivity and specificity for both parent drug and metabolites. researchgate.netresearchgate.net
Radioimmunoassay (RIA)Blood, UrineThis compoundCan be used for screening purposes. thomastobin.comnih.gov

International Screening Limits (ISL) and Withdrawal Guidelines

To harmonize the approach to medication control in horseracing, the International Federation of Horseracing Authorities (IFHA) has established International Screening Limits (ISLs). ifhaonline.org These are not thresholds but rather detection limits that accredited laboratories are expected to achieve for the screening of specific therapeutic substances. ifhaonline.org For this compound, the control is based on the detection of its metabolite, 3'-hydroxythis compound. ifhaonline.org

Withdrawal guidelines are provided by various equestrian and racing organizations to assist veterinarians and trainers in ensuring that a substance has been cleared from a horse's system before competition. These guidelines are recommendations and can be influenced by factors such as the dose administered and the individual horse's metabolism. For instance, the Fédération Equestre Internationale (FEI) lists this compound as a "Controlled Medication," meaning it has therapeutic value but also the potential to affect performance. fei.orgfei.org The United States Equestrian Federation (USEF) has a general detection time of 7 days for short-acting sedatives, which includes this compound. brandonequine.com The FEI has a specified detection time of 2 days for a particular dose of this compound. brandonequine.com It is crucial for competitors to be aware of the specific rules of the governing body for their event.

Regulatory BodySubstance StatusWithdrawal/Detection Time GuidelineNotes
International Federation of Horseracing Authorities (IFHA)Controlled by International Screening Limit (ISL)Screening is based on the metabolite 3'-hydroxythis compound. ifhaonline.orgISLs are harmonized detection limits for screening. ifhaonline.org
Fédération Equestre Internationale (FEI)Controlled Medication2 days for a 1000-pound horse receiving 0.9 cc (10mg/ml) this compound. brandonequine.comSubstances with therapeutic value but potential to affect performance. fei.org
United States Equestrian Federation (USEF)Prohibited SubstanceGeneral detection time of 7 days for short-acting sedatives. brandonequine.comAny product containing a prohibited substance is forbidden. fedequinas.org

Comparative Regulatory Status of Alpha-2 Adrenoceptor Agonists (e.g., Xylazine (B1663881), Methis compound (B1201911), Dexmethis compound)

This compound belongs to the class of alpha-2 adrenoceptor agonists, which also includes other commonly used veterinary sedatives such as xylazine, methis compound, and dexmethis compound (B676). vasg.org While these drugs share a similar mechanism of action, their regulatory status in competitive animal sports is broadly consistent, with all being considered prohibited or controlled substances due to their sedative and analgesic effects that can influence performance. fei.orgclinvetspirano.it

The Fédération Equestre Internationale (FEI) lists this compound, xylazine, and other alpha-2 agonists as controlled medications, acknowledging their legitimate therapeutic uses while prohibiting their presence in horses during competition. fei.orgclinvetspirano.it Similarly, most national and international equestrian and racing authorities regulate the use of these substances.

In terms of their pharmacological properties, these agonists exhibit differences in their selectivity for alpha-2 adrenoceptors, which can influence their potency and side-effect profiles. ihmc.us For example, methis compound and its active enantiomer, dexmethis compound, are more selective for alpha-2 receptors compared to xylazine. vasg.orgihmc.us This higher selectivity generally translates to more potent sedative and analgesic effects at lower doses. nih.govnih.govmadbarn.com

The World Anti-Doping Agency (WADA), which governs human sports, does not specifically list veterinary alpha-2 agonists like this compound. However, the principles of anti-doping in human and animal sports are similar, focusing on preventing the use of substances that can artificially enhance performance or pose a risk to the athlete. wada-ama.orguefa.comwada-ama.org

Alpha-2 Adrenoceptor AgonistRegulatory Status in Equine Sports (e.g., FEI)General Pharmacological Comparison
This compoundControlled Medication. fei.orgclinvetspirano.itPotent sedative and analgesic.
XylazineControlled Medication.Less selective for alpha-2 receptors compared to methis compound/dexmethis compound. vasg.orgihmc.us
Methis compoundControlled Medication.Highly selective for alpha-2 receptors, more potent than xylazine. nih.govnih.govmadbarn.com
Dexmethis compoundControlled Medication.The active enantiomer of methis compound, with similar high selectivity and potency. nih.gov

Future Research Directions for Detomidine

Exploration of Novel Detomidine Formulations and Delivery Systems

Future research in this compound formulations focuses on developing novel delivery systems to improve bioavailability, extend duration of action, and enhance ease of administration. Oral transmucosal (OTM) formulations, such as gels, have shown promise in horses and dogs, offering a non-invasive administration route vettimes.comavma.orgresearchgate.net. For instance, a this compound gel administered by the OTM route to dogs provided sedation suitable for short, minimally invasive procedures, with a bioavailability ranging between 26.5% and 55.2% avma.org. Studies have also explored the use of injectable this compound mixed with substances like molasses or apple sauce for sublingual administration as an alternative to proprietary formulations vettimes.com.

While OTM administration has demonstrated efficacy, its systemic bioavailability can be variable across species avma.orgnih.gov. For example, in New Zealand White rabbits, OTM this compound gel increased sedation scores but did not consistently achieve clinically effective sedation, and the duration and level of sedation were unpredictable nih.gov. This variability suggests a need for further research into optimizing absorption enhancers and formulation characteristics to ensure more consistent drug delivery and predictable effects. Future work could investigate sustained-release implants or transdermal patches to provide prolonged sedation and analgesia, reducing the need for repeated dosing and improving patient compliance. Additionally, research into intranasal atomization of this compound has shown similar sedation to intravenous administration in sheep, suggesting it as a potential alternative method that could reduce side effects and hasten onset of sedation nih.gov.

Advanced Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are crucial for optimizing this compound use and designing more effective treatment protocols. PK/PD modeling allows for the prediction of drug effects based on concentration-time profiles and helps to understand drug interactions nih.govresearchgate.net. For example, studies have characterized the PK/PD relationships of this compound in horses, using parameters like head height, heart rate, and blood glucose concentrations as physiological endpoints nih.govresearchgate.netnih.gov. These models can identify the drug concentrations required to achieve specific inhibitory effects, such as reductions in heart rate or head height nih.govresearchgate.net.

Research has also focused on developing models that account for drug interactions. A study evaluating this compound and methadone in horses demonstrated that different PK/PD interactions occurred for various pharmacodynamic parameters, which could be modeled in vivo to simulate and predict the effect of constant rate infusions for future investigations nih.govworktribe.comresearchgate.net. This type of modeling is vital for designing multimodal analgesic and sedative protocols, allowing for a more precise understanding of how this compound interacts with other agents to produce desired clinical outcomes nih.govworktribe.com. Future research should aim to develop more comprehensive population PK/PD models that incorporate a wider range of covariates (e.g., age, body composition, disease states) to enable individualized dosing strategies across diverse patient populations and species nih.govmdpi.com.

Further Pharmacogenomic Investigations to Optimize Individualized Treatment

Pharmacogenomic investigations seek to understand how genetic variations influence an individual's response to this compound, paving the way for personalized treatment. While much of the pharmacogenomics research on α2-agonists has focused on dexmethis compound (B676), the active d-isomer of methis compound (B1201911), similar principles apply to this compound nih.govresearchgate.netnih.gov. Studies on dexmethis compound have shown wide inter-individual variability in drug response, with genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2A6, UGT1A4, UGT2B10) and receptor genes (e.g., ADRA2A, ADRA2B, ADRA2C) potentially contributing to this variability nih.govresearchgate.netresearchgate.net.

For this compound, pharmacogenomic research is in its nascent stages. A study involving horses administered this compound and hydromorphone identified single nucleotide variants (SNVs) associated with analgesic effectiveness, suggesting a multifactorial genetic influence on drug response escholarship.org. For instance, two SNVs on chromosomes 27 and 29 accounted for 26.11% and 31.72% of the explained variation in analgesic effectiveness, respectively escholarship.org. Future research should expand these investigations to identify specific genetic markers that predict this compound's efficacy and potential side effects across various species. This will involve large-scale genome-wide association studies (GWAS) and investigations into polygenic risk scores to guide more appropriate and individualized dosing, minimizing variability in clinical outcomes nih.govahajournals.organnlabmed.orgmdpi.com.

Long-Term Effects and Safety Profiles of Chronic or Repeated this compound Administration

Research into the long-term effects and safety profiles of chronic or repeated this compound administration is critical for its extended therapeutic use. While this compound is primarily used for short-term sedation and analgesia, its potential for prolonged administration, particularly in managing chronic pain, necessitates thorough investigation into its sustained impact. One study explored the systemic and local effects of long-term epidural administration of a morphine-detomidine combination in horses over 14 days nih.gov. The study concluded that such long-term epidural administration was not associated with apparent adverse systemic effects, although localized inflammation and fibrosis appeared to be catheter-related nih.gov.

Further research is needed to comprehensively evaluate the physiological and behavioral consequences of repeated this compound exposure over extended periods. This includes assessing potential neuroadaptive changes, cardiovascular effects, and gastrointestinal motility alterations emu.ee. For example, this compound can reduce gastrointestinal motility, and combining it with vatinoxan, a peripherally acting α2-antagonist, has shown to improve borborygmi scores and facilitate earlier and more frequent defecation in horses emu.ee. Future studies should aim to establish safe and effective protocols for chronic this compound use, potentially in combination with other agents or with peripherally acting antagonists, to mitigate any undesirable long-term effects while maintaining therapeutic benefits.

Comparative Studies with Emerging Sedative and Analgesic Agents

Comparative studies are essential to position this compound within the evolving landscape of sedative and analgesic agents, particularly against newer or emerging compounds. This compound, as an α2-adrenergic agonist, has been compared to other agents within its class, such as xylazine (B1663881), methis compound, and dexmethis compound researchgate.netnih.govnih.govnih.govcapes.gov.brcapes.gov.br. For instance, this compound has been shown to be more potent than xylazine, with higher potency and greater specificity, especially at central α2-adrenoceptors nih.govcapes.gov.br. When compared to methis compound and dexmethis compound in horses, this compound required approximately four times larger drug concentrations to achieve similar reductions in head height and heart rate nih.govresearchgate.netnih.gov.

Future research should focus on head-to-head comparisons of this compound with novel compounds or different classes of sedatives and analgesics. This includes evaluating their relative efficacy, duration of action, side effect profiles, and recovery characteristics across various species and clinical scenarios. Such studies could identify niches where this compound offers superior benefits or highlight areas where newer agents provide advantages, guiding optimal drug selection in veterinary practice. For example, comparisons in standing sedation for procedures like MRI in horses, where this compound or romifidine (B1679519) constant rate infusions combined with morphine are being investigated, represent an important area of research mdpi.com.

This compound in Combination Therapies: Elucidating Complex Interactions

The use of this compound in combination therapies is a significant area of future research, particularly in elucidating the complex pharmacokinetic and pharmacodynamic interactions that occur. This compound is frequently combined with opioids (e.g., morphine, methadone, butorphanol) to enhance sedation and analgesia, often resulting in synergistic effects nih.govworktribe.comresearchgate.netredalyc.orgmdpi.comnih.gov. For example, co-administration of this compound with butorphanol (B1668111) has been shown to eliminate butorphanol's excitatory effects and induce consistent sedation with a more pronounced antinociceptive effect in calves mdpi.com. In horses, this compound and methadone exhibit various PK/PD interactions depending on the specific pharmacodynamic parameter, ranging from infra-additive to synergistic effects nih.govworktribe.comresearchgate.net.

Further research is needed to thoroughly map these interactions, especially with a broader range of co-administered drugs, including other sedatives, analgesics, and anesthetic agents drugbank.com. This involves detailed PK/PD modeling to predict the effects of different drug combinations and optimize dosing regimens to maximize therapeutic benefits while minimizing adverse interactions nih.govworktribe.comresearchgate.netresearchgate.netrmtcnet.com. Understanding how this compound influences the clearance and effects of other drugs, and vice-versa, is crucial for developing safe and effective multimodal pain management and sedation protocols nih.govworktribe.comnih.gov. For instance, this compound has been shown to decrease its own clearance as well as the clearance of methadone in horses nih.govworktribe.com.

Translational Research from Animal Models to Other Species

Translational research is vital to bridge the knowledge gap between this compound's use in established animal models (primarily horses) and its potential application in other species, including companion animals and potentially humans. While this compound is well-characterized in horses, its pharmacokinetics and pharmacodynamics can vary significantly across species avma.orgnih.goved.ac.uk. For example, an OTM this compound gel formulation, approved for horses, has been investigated in dogs and rabbits, showing varying degrees of efficacy and bioavailability avma.orgresearchgate.netnih.gov.

Future research should focus on systematic translational studies to adapt this compound's use to a wider range of species. This involves:

Species-specific PK/PD studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites, and correlating these with observed pharmacodynamic effects in different species ed.ac.ukjournal-dtt.org.

Dose-response relationships: Establishing appropriate dose ranges and administration routes for various species to achieve desired levels of sedation and analgesia while minimizing side effects.

Safety and efficacy in diverse populations: Investigating this compound's effects in animals with different physiological states, ages, and comorbidities.

Comparative efficacy: Benchmarking this compound against existing sedatives and analgesics in new species to identify its unique advantages or limitations.

Such translational efforts will expand the clinical utility of this compound and ensure its responsible and effective application across the veterinary spectrum.

Development of New Antagonists with Improved Reversal Profiles

The development of novel antagonists for this compound aims to achieve a more complete and rapid reversal of its effects while minimizing undesirable side effects. Current α2-adrenoceptor antagonists, such as tolazoline (B1682396), atipamezole (B1667673), and yohimbine (B192690), are utilized to counteract the effects of this compound and other α2-agonists researchgate.netresearchgate.net. However, these agents often provide only partial reversal of this compound-induced sedation, bradycardia, and atrioventricular blocks, and their effectiveness can be variable researchgate.netresearchgate.net. Furthermore, existing antagonists may induce their own set of undesirable pharmacodynamic effects, including excitement, muscle trembling, and inappropriate stress responses researchgate.net. Anticholinergics like atropine (B194438) and glycopyrrolate, while used to treat α2-adrenoceptor agonist-induced bradycardia, are generally not recommended for routine use due to potential cardiovascular effects and exacerbation of gastrointestinal hypomotility researchgate.netresearchgate.net.

Research is actively exploring new classes of α2-adrenoceptor antagonists with improved reversal profiles. One promising area involves the development of peripheral acting α2-adrenoceptor antagonists, such as MK-467 (vatinoxan) researchgate.netresearchgate.netfao.org. The objective of such compounds is to antagonize the undesirable peripheral effects of α2-adrenoceptor agonists, particularly cardiovascular disturbances, without compromising the desired level of central sedation researchgate.netresearchgate.netfao.org. Vatinoxan, for instance, has shown potential in reducing cardiovascular disturbances induced by methis compound without significantly affecting sedation fao.org.

Another significant research avenue focuses on identifying and characterizing α2-adrenergic receptor antagonists or modulators for human use, especially in the context of opioid overdoses complicated by α2-agonist adulterants like xylazine and methis compound onu.edu. The goal is to find ligands that exhibit selectivity for specific α2AR subtypes, such as α2AAR and α2CAR, which are predominantly found in the brain and are implicated in sedative effects onu.edufrontiersin.org. Novel compounds, including 2-methoxyphenyl-piperazine derivatives, have demonstrated competitive binding to these subtypes, indicating their potential as reversing agents onu.edu. Additionally, efforts are underway to develop peripherally acting derivatives of existing antagonists, like a novel yohimbine derivative (CDS479-2), to avoid central adverse effects such as hypertension and anxiety biorxiv.orgresearchgate.net. Structural studies, including cryo-electron microscopy (cryo-EM), are contributing to a deeper understanding of ligand recognition and antagonism at α2AAR and α2BAR, which provides clues for the development of novel antagonists scilit.com.

Table 1: Characteristics of this compound Antagonists and Research Directions

Antagonist (Type)Reversal Profile & Current StatusLimitations/Side EffectsFuture Research/Improvements
Atipamezole (α2-adrenoceptor antagonist)Partially reverses this compound sedation, bradycardia, and AV blocks; shortens recovery time researchgate.netresearchgate.netnih.gov.Incomplete antagonism; variable response; potential for excitement, muscle trembling, inappropriate stress responses researchgate.netresearchgate.net.Development of more complete and rapid reversal agents.
Tolazoline (α-adrenergic antagonist)Partially reverses this compound sedation; hastens recovery; effects may last longer than atipamezole researchgate.netnih.govnexgenvetrx.com.Incomplete antagonism; variable response; potential for excitement, muscle trembling, inappropriate stress responses researchgate.netresearchgate.net.Development of more complete and rapid reversal agents.
Yohimbine (α2-adrenoceptor antagonist)Used to antagonize α2-agonists researchgate.net.Potential for adverse central effects (e.g., hypertension, anxiety) biorxiv.orgresearchgate.net.Development of peripherally acting derivatives (e.g., CDS479-2) to avoid central side effects biorxiv.orgresearchgate.net.
MK-467 (Vatinoxan) (Peripheral α2-adrenoceptor antagonist)Under scrutiny to antagonize undesirable peripheral effects (e.g., cardiovascular disturbances) without compromising sedation researchgate.netresearchgate.netfao.org.Still under investigation; aims to reduce negative cardiovascular impacts researchgate.netresearchgate.netfao.org.Further evaluation for clinical utility and broader application.
Novel α2AR Antagonists (e.g., 2-methoxyphenyl-piperazine derivatives, ORM-compounds) (Selective α2AAR/α2CAR antagonists)Identified for potential human use, particularly in opioid overdose scenarios onu.edufrontiersin.org.Early stages of preclinical development onu.edufrontiersin.org.Further preclinical and clinical development for improved selectivity and reduced side effects onu.edufrontiersin.org.

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity

The accurate and sensitive detection of this compound and its metabolites in biological samples is crucial for doping control, pharmacokinetic studies, and ensuring fair competition in animal sports journal-dtt.orgrmtcnet.com. Significant advancements have been made in analytical methodologies, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as a highly effective technique for the quantification of this compound and its metabolites, such as 3-hydroxy this compound and 3-carboxy this compound, in equine plasma and urine journal-dtt.orgresearchgate.netrmtcnet.comed.ac.uk.

Current LC-MS/MS methods exhibit good linearity, accuracy, precision, and stability journal-dtt.org. For instance, an LC-MS/MS method for this compound and its metabolites in equine plasma demonstrated linearity ranges of 0.5-1,000 ng/mL for this compound and 0.2-2,000 ng/mL for 3-hydroxy this compound and 3-carboxy this compound, with accuracies between 94.1-99.3% and precision within 1.5-2.9% journal-dtt.org. The lower limit of quantification (LLOQ) for this compound in equine plasma has been reported as low as 0.005 ng/mL (5 pg/mL), while for its metabolites, it is typically 0.2 ng/mL journal-dtt.orgrmtcnet.comtandfonline.com. These methods enable the detection of this compound for up to 8 hours and its metabolites for up to 48 hours in equine plasma, with 3-carboxy this compound's long half-life making it a valuable marker for doping control journal-dtt.org.

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have also been developed for this compound detection. An 125I radioimmunoassay for this compound in equine blood and urine has an I-50 of approximately 2 ng/mL, showing limited cross-reactivity with xylazine but not with other compounds like acepromazine, epinephrine, haloperidol, or promazine (B1679182) nih.govosti.gov. This RIA method can detect this compound in urine for up to 8 hours following a 30 mg/horse intravenous injection, and doses as low as 0.5 mg/horse can be detected for short periods nih.govosti.gov. ELISA systems have demonstrated high sensitivity, with half-maximal inhibition occurring at approximately 3.0 ng/mL this compound, capable of detecting this compound in horse urine for at least 8 hours after a 10 mg/horse dose thomastobin.com.

Future research in analytical methods for this compound focuses on enhancing sensitivity and specificity further. This includes exploring advanced sample preparation techniques, such as adding concentration steps, to improve detection limits journal-dtt.org. The adoption of more sophisticated analytical technologies, such as nano LC-MS, is also being investigated for its potential to offer even higher sensitivity and specificity journal-dtt.org. Challenges related to analyte binding to laboratory materials (e.g., glass, plastic, solid phase extraction cartridges), as observed with similar compounds like dexmethis compound, highlight the need for optimized extraction procedures, such as liquid-liquid extraction, to ensure high recovery and minimal matrix effects uq.edu.aunih.gov. Furthermore, the development of methods for the simultaneous quantification of this compound and other co-administered drugs, like opioids, is a research priority to streamline analysis, reduce costs, and improve efficiency in drug monitoring researchgate.net. The application of systematic approaches, such as Design of Experiments (DoE), is increasingly being used to optimize method parameters and evaluate robustness, leading to more rapid, stable, and cost-effective assays tandfonline.com.

Table 2: Performance Parameters of LC-MS/MS Methods for this compound and Metabolites

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%)StabilityReference
This compoundEquine Plasma0.50.5 - 1,00094.1 - 99.31.5 - 2.997.1 - 103.6 journal-dtt.org
3-hydroxy this compoundEquine Plasma0.20.2 - 2,00094.1 - 99.31.5 - 2.997.1 - 103.6 journal-dtt.org
3-carboxy this compoundEquine Plasma0.20.2 - 2,00094.1 - 99.31.5 - 2.997.1 - 103.6 journal-dtt.org
This compoundPlasma0.005 (5 pg/mL)0.005 - 2.5<15<15Reliable rmtcnet.comtandfonline.com
This compoundEquine Plasma----- researchgate.net

Q & A

Q. What are the primary cardiovascular and respiratory effects of detomidine in equine models, and how should researchers account for these in experimental designs?

this compound administration in horses induces significant cardiovascular changes, including decreased heart rate (HR, 45%), cardiac output (CO, 40%), and respiratory rate (RR, 44%), alongside increased systemic blood pressure (SBP, 18%) and vascular resistance (SVR, 84%) . To mitigate confounding variables, employ randomized crossover designs with adequate washout periods (e.g., 1 week) and blinded administration protocols to reduce bias . Baseline measurements of HR, CO, and blood gases should precede dosing, with continuous monitoring for atrioventricular block, a common side effect .

Q. What validated experimental models are recommended for studying this compound’s sedative efficacy while controlling for interspecies variability?

Equine models are well-documented for this compound research due to its veterinary applications. Use adult mares (≈500 kg) in masked, randomized trials with standardized dosing (e.g., 10 µg/kg IV or 40 µg/kg intravaginally) . Control for individual variability by repeating trials in the same subjects with washout periods. Sedation metrics (e.g., muzzle-to-floor distance, ataxia scores) and plasma metabolite analysis (via HPLC) ensure reproducibility .

Q. How should researchers address quality control in this compound formulations for pharmacological studies?

Utilize pharmacopeial reference standards (e.g., USP/EP-compliant this compound impurities) to validate purity and stability. Certificates of Analysis (COA) with batch-specific data (e.g., chromatographic profiles) are critical for regulatory compliance . For method validation, incorporate stability studies under varying temperatures and pH conditions to assess degradation products .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s mechanism of action regarding its effects on ANP-mediated pathways?

Conflicting results on ANP (atrial natriuretic peptide) mediation require multivariable regression models. For example, if this compound’s effect on a variable (e.g., cardiac output) remains significant after adjusting for log(ANP), this suggests a direct mechanism. Conversely, loss of significance upon ANP adjustment implies indirect mediation . Pair these analyses with ANP concentration assays and hemodynamic monitoring to isolate pathways .

Q. What methodological strategies optimize the balance between sedative efficacy and adverse cardiopulmonary effects in this compound studies?

Employ dose-response studies with incremental dosing (e.g., 0.06 mg/kg epidural vs. 0.03 mg/kg IV) to identify thresholds for sedation without severe bradycardia or hypoxemia . Use mixed-model statistical analysis to compare time-dependent variables (e.g., PaO₂, HR) across administration routes and adjust for covariates like body weight and baseline physiology .

Q. How can researchers design experiments to resolve contradictions in this compound’s antinociceptive effects when combined with opioids?

Comparative trials using this compound alone versus this compound-butorphanol combinations can clarify synergistic or antagonistic interactions. Measure antinociception via nociceptive withdrawal reflexes (e.g., thermal/mechanical thresholds) and correlate with plasma drug levels. Statistical frameworks like ANOVA with post-hoc Tukey tests can identify significant differences in pain response latencies .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s metabolic interactions?

Apply the PICO framework:

  • P opulation: Equine models (mares, 450–550 kg).
  • I ntervention: this compound (IV/epidural) at 0.06 mg/kg.
  • C omparison: Xylazine or saline controls.
  • O utcome: Changes in VO₂ (oxygen consumption), lactate, and BE (base excess) . Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .

Methodological Considerations

Q. How should researchers statistically analyze time-dependent physiological data in this compound studies?

Use mixed-effects models to account for repeated measures (e.g., HR, RR at 15-minute intervals) and individual variability . For non-normal distributions, apply log transformations or non-parametric tests (e.g., Friedman). Report effect sizes (Cohen’s d) for clinically meaningful changes, such as the 75% reduction in VO₂ at 180 minutes post-administration .

Q. What are best practices for ensuring reproducibility in this compound pharmacokinetic studies?

  • Standardize blood sampling intervals (e.g., pre-dose, 30, 60, 120, 180 minutes) .
  • Validate LC-MS/MS methods for detecting this compound and metabolites (e.g., hydroxythis compound).
  • Report extraction recovery rates and matrix effects (plasma vs. serum) to enable cross-study comparisons .

Q. How can researchers mitigate ethical concerns in large-animal this compound trials?

Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including humane endpoints (e.g., terminating trials if HR < 20 bpm). Use non-invasive monitoring (e.g., telemetry) to minimize stress. Publish negative results to avoid publication bias .

Data Presentation Guidelines

  • Tables : Include summary statistics (mean ± SD) for key variables (e.g., Table 2 in ).
  • Figures : Use line graphs for time-series data (e.g., HR trends post-administration) with error bars for SEM .
  • Appendices : Provide raw data, assay protocols, and ethical approval documents for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.